molecular formula C12H24O B1617873 11-Dodecen-1-ol CAS No. 35289-31-7

11-Dodecen-1-ol

Cat. No.: B1617873
CAS No.: 35289-31-7
M. Wt: 184.32 g/mol
InChI Key: QNXYZQSFDTZEBK-UHFFFAOYSA-N
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Description

11-Dodecen-1-ol, also known as dodec-11-en-1-ol, is an organic compound with the molecular formula C₁₂H₂₄O. It is a type of fatty alcohol characterized by a long carbon chain with a terminal hydroxyl group and a double bond at the 11th position. This compound is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Dodecen-1-ol can be synthesized through several methods. One common approach involves the reduction of 11-dodecenoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄). Another method includes the hydroformylation of 1-dodecene followed by hydrogenation to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-dodecene, which involves the addition of a formyl group (CHO) to the double bond, followed by hydrogenation to convert the formyl group into a hydroxyl group. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 11-Dodecen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-Dodecen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-dodecen-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to receptor proteins and triggering behavioral responses in insects. In industrial applications, its hydroxyl group allows it to participate in various chemical reactions, making it a versatile intermediate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its unsaturated nature, which provides additional reactivity compared to saturated fatty alcohols like 1-dodecanol. The presence of the double bond allows for more diverse chemical transformations, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

dodec-11-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXYZQSFDTZEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188776
Record name Dodec-11-enol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35289-31-7
Record name 11-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35289-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodec-11-enol
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Record name Dodec-11-enol
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Record name Dodec-11-enol
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Synthesis routes and methods I

Procedure details

This example illustrates a synthesis of 1-(11,12-Oxidododecyl)-3,7-dimethylxanthine (inventive compound no. 2518). To a suspension of magnesium (6.4 g, 265 mmol) and a crystal of iodine in tetrahydrofuran (40 mL) was added 10-undecenyl bromide (12.25 g, 53.0 mmol, available from MTM) in tetrahydrofuran (30 mL) over 30 minutes and the reaction stirred for a further 30 minutes after the addition was complete. The solution was added via a canula over 5 minutes to a suspension of paraformaldehyde (1.80 g, 60.0 mmol) in tetrahydrofuran (40 mL) and stirred at 25° C. for 16 hours. Saturated ammonium chloride (80 mL) is added and extracted with diethyl ether (2×100 mL). The combined organic extracts are dried using magnesium sulfate and evaporated to give a residue which is distilled at 2 mm Hg to yield 6.53 g (67% yield, b.p. 105°-107° C.) of 11-dodecenyl alcohol as a clear liquid.
[Compound]
Name
1-(11,12-Oxidododecyl)-3,7-dimethylxanthine
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Synthesis routes and methods II

Procedure details

This example illustrates the synthesis of 1-(11-Dodecenyl)-3,7-dimethylxanthine (CT2516). To a suspension of magnesium (6.4 g, 265 mmol) and a crystal of iodine in tetrahydrofuran (40 ml) was added 10-undecenyl bromide (12.25 g, 53.0 mmol) in tetrahydrofuran (30 ml) over 30 min and the reaction stirred for a further 30 min after the addition was complete. The solution was added via a canula over 5 min to a suspension of paraformaldehyde (1.80 g, 60.0 mmol) in tetrahydrofuran (40 ml) and stirred at 25° C. for 16 hr. Saturated ammonium chloride (80 ml) was added and extracted with diethyl ether (2×100 ml). The combined organic extracts were dried (magnesium sulfate) and evaporated to give a residue which was distilled at 2 mm Hg to afford 11-dodecenyl alcohol as a clear liquid (6.53 g, 67%, b.p. 105°-107° C.).
Name
1-(11-Dodecenyl)-3,7-dimethylxanthine
Quantity
0 (± 1) mol
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reactant
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12.25 g
Type
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Reaction Step Three
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40 mL
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30 mL
Type
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Reaction Step Three
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1.8 g
Type
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Reaction Step Four
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40 mL
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Reaction Step Four
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80 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 11-Dodecen-1-ol in insect pheromone research?

A: this compound and its acetate ester are recognized as crucial components of the sex pheromone system in several insect species, notably the European corn borer (Ostrinia nubilalis). [] This discovery has led to significant advancements in pest management strategies, including the development of pheromone traps for monitoring and controlling insect populations.

Q2: How does the processing of cured fish influence the presence of this compound acetate?

A: Research indicates that this compound acetate is present in cured fish and that the pickling process can impact its concentration. [] Specifically, pickling accelerates the conversion of precursors into flavor compounds, including esters like this compound acetate, which contribute to the characteristic aroma of cured fish.

Q3: Are there synthetic routes available for the production of this compound acetate?

A: Yes, efficient synthetic pathways have been developed to produce this compound acetate. One approach involves the use of readily available starting materials like cis-13-docosenoic acid. Through a series of chemical transformations, including isomerization steps, this compound acetate can be synthesized. [] This synthetic accessibility makes it a viable option for various applications, including pest control and research.

Q4: Beyond its role as an insect pheromone, are there other notable applications of this compound?

A: this compound serves as a key intermediate in the synthesis of naturally occurring pyridine alkaloids, including theonelladins C and D, niphatesine C, and xestamine D. [] These alkaloids exhibit a range of biological activities and are of interest for their potential medicinal properties. Palladium-catalyzed coupling reactions are employed to efficiently construct the complex structures of these alkaloids, highlighting the versatility of this compound as a synthetic building block.

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